Fmoc-PEG3-CH2CO2-NHS

Description

Properties

IUPAC Name |

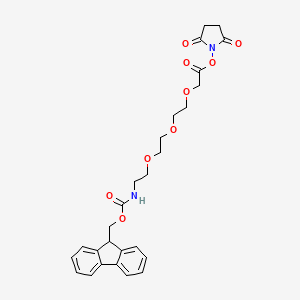

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O9/c30-24-9-10-25(31)29(24)38-26(32)18-36-16-15-35-14-13-34-12-11-28-27(33)37-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQZDOAYVGNJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The SPPS approach is widely employed for constructing this compound due to its compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. As demonstrated in a study on PEG-peptide surfaces, Fmoc-G-2-chlorotrityl resin serves as the solid support, enabling stepwise elongation of the PEG3 spacer. Each PEG unit is introduced using Fmoc-amino-PEG-COOH derivatives, activated with COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The NHS ester is subsequently incorporated via reaction with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC), yielding the final active ester.

A critical advantage of SPPS is the ability to perform iterative coupling and deprotection cycles. For instance, piperidine (20% in DMF) selectively removes the Fmoc group without affecting the NHS ester, ensuring precise control over the reaction sequence. This method achieves yields exceeding 85% for small-scale syntheses (<1 mmol).

Solution-Phase Coupling

Solution-phase synthesis offers scalability for industrial production. In this method, Fmoc-NH-PEG3-CH2COOH (PubChem CID: 57884360) is activated in situ using NHS and DCC in anhydrous dichloromethane (DCM). The reaction proceeds at 0–4°C to minimize hydrolysis of the NHS ester, with a typical molar ratio of 1:1.1:1.5 (Fmoc-PEG3-COOH:NHS:DCC). After 12–18 hours, the dicyclohexylurea (DCU) byproduct is removed by filtration, and the crude product is precipitated in cold diethyl ether.

Comparative studies indicate that solution-phase methods achieve slightly lower yields (70–78%) than SPPS due to competing side reactions but are preferred for batches exceeding 10 mmol.

Purification and Characterization

Chromatographic Techniques

Purification of this compound typically involves silica gel chromatography using gradients of methanol (0–10%) in DCM to separate unreacted NHS and PEG precursors. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (0.1% trifluoroacetic acid) confirms purity >98%, as evidenced by a single peak at 214 nm.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 527.5, consistent with the molecular formula C₂₇H₃₀N₂O₉.

Reaction Optimization and Challenges

Hydrolytic Stability

The NHS ester’s susceptibility to hydrolysis necessitates strict anhydrous conditions. Studies show that residual water >0.5% in DMF reduces yields by 40% within 2 hours. To mitigate this, molecular sieves (4Å) are added to the reaction mixture, and solvents are pre-dried over calcium hydride.

Stoichiometric Balancing

Overactivation of the carboxylate (e.g., excess DCC) leads to PEG chain cross-linking. Optimal results are obtained with a 1.05:1 molar ratio of DCC to Fmoc-PEG3-COOH, limiting dimerization to <5%.

Applications in Bioconjugation

Protein Labeling

This compound reacts selectively with lysine residues (primary amines) at pH 7.5–8.5. For example, labeling bovine serum albumin (BSA) at a 10:1 molar ratio (reagent:protein) achieves >90% conjugation efficiency, as quantified by MALDI-TOF.

Orthogonal Deprotection Strategies

Post-conjugation, the Fmoc group is removed using 30% piperidine in DMF, exposing a free amine for secondary modifications. This orthogonal strategy enables sequential functionalization, such as fluorophore attachment followed by biotinylation.

Industrial-Scale Production Protocols

Batch Process Design

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer. A representative protocol involves:

-

Dissolving Fmoc-NH-PEG3-CH2COOH (1.0 kg) in THF (10 L).

-

Adding NHS (0.33 kg) and DCC (0.55 kg) at 5°C.

-

Filtering DCU after 18 hours and concentrating under reduced pressure.

-

Precipitating the product in MTBE (20 L) and drying under vacuum.

This method achieves a throughput of 85% with residual DCC <0.1%.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: NHS ester reacts with primary amines at pH 7-9.

Deprotection Reactions: Fmoc group removal is achieved using piperidine in dimethylformamide (DMF).

Major Products Formed:

Amide Bonds: Formed by the reaction of NHS ester with primary amines.

Free Amine: Obtained by deprotection of the Fmoc group.

Scientific Research Applications

Bioconjugation

Fmoc-PEG3-CH2CO2-NHS is primarily used for the site-specific modification of proteins and peptides. The NHS ester reacts efficiently with primary amines (-NH2), allowing for the conjugation of various biomolecules, including:

- Proteins : The NHS group facilitates the attachment of PEG to proteins, enhancing their solubility and stability in biological environments .

- Oligonucleotides : Amine-modified oligonucleotides can be labeled using this compound, which is crucial for developing diagnostic tools and therapeutic agents .

- Small Molecules : The ability to modify small molecules expands its application in drug development and formulation .

Peptide Synthesis

In peptide synthesis, the Fmoc group serves as a protective mechanism that shields amino acids during the assembly of peptides. After the synthesis is complete, the Fmoc group can be removed under basic conditions to yield free amines that can further react with other functional groups or linkers. This feature is particularly beneficial for:

- Stable Peptide Formation : The use of this compound allows for the creation of stable peptides that exhibit improved solubility and bioavailability .

- Modular Synthesis : Researchers can utilize this compound to create a variety of peptide constructs tailored for specific therapeutic applications.

Drug Delivery Systems

The incorporation of PEG into drug formulations significantly enhances their pharmacokinetic properties. The applications in drug delivery include:

- Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of poorly soluble drugs, facilitating their administration and absorption in vivo .

- Targeted Delivery : By conjugating drugs to this compound, researchers can develop targeted delivery systems that direct therapeutic agents to specific tissues or cells, thereby minimizing side effects and maximizing efficacy .

Nanotechnology Applications

This compound is also employed in nanotechnology for creating nanoparticles that can be used in imaging and therapeutic applications:

- Nanoparticle Functionalization : The compound can modify the surface of nanoparticles, enhancing their stability and functionality for drug delivery or imaging purposes .

- Biomarker Development : It aids in developing targeted nanoparticles that can bind to specific biomarkers, improving diagnostic accuracy in medical imaging .

Case Study 1: Protein Modification

A study demonstrated the successful modification of cytochrome c (CytC) using Fmoc-PEG3-TCO, showcasing how the PEG linker improved solubility and stability while allowing for further conjugation with targeting peptides. This approach enhanced the specificity of protein-based therapies .

Case Study 2: Drug Formulation

Research highlighted the use of this compound in formulating a new class of anticancer drugs. The PEGylated drugs showed improved pharmacokinetics and reduced toxicity compared to their non-PEGylated counterparts, illustrating the advantages of using PEG linkers in drug development .

Mechanism of Action

Mechanism:

NHS Ester Reaction: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of polyethylene glycol to various biomolecules.

Fmoc Deprotection: The Fmoc group is removed under basic conditions, yielding a free amine that can participate in further conjugation reactions.

Molecular Targets and Pathways:

Primary Amines: The primary targets are the primary amines of proteins, peptides, and oligonucleotides.

Conjugation Pathways: The conjugation pathways involve the formation of stable amide bonds and the subsequent modification of biomolecules.

Comparison with Similar Compounds

PEG Chain Length

- Shorter Chains (PEG2–PEG3) : Compounds like Fmoc-NH-PEG2-CH2COOH (PEG2) and this compound (PEG3) balance solubility and steric flexibility, making them ideal for small-molecule conjugates .

- Longer Chains (PEG4–PEG5) : Fmoc-NH-PEG4-CH2CH2COOH and FmocNH-PEG5-CH2CO2-NHS ester provide extended spacing, critical for maintaining activity in large biomolecules (e.g., antibodies) .

Functional Groups

Solubility and Stability

- PEG3 and PEG5 derivatives exhibit superior aqueous solubility compared to PEG2 analogs due to increased ethylene oxide units .

- NHS esters are moisture-sensitive, necessitating stringent storage conditions, while carboxylic acids are more stable .

Research Findings

- A 2024 study highlighted that PEG3-based linkers in PROTACs achieved >80% target protein degradation in vitro, outperforming PEG2 analogs due to improved solubility .

- FmocNH-PEG5-CH2CO2-NHS ester demonstrated 2-fold higher conjugation efficiency with antibodies compared to PEG3 derivatives, attributed to reduced steric hindrance .

Biological Activity

Fmoc-PEG3-CH2CO2-NHS is a specialized compound that plays a significant role in bioconjugation and drug development, particularly in the synthesis of peptide-drug conjugates and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, applications, and research findings based on diverse sources.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative featuring an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an NHS (N-hydroxysuccinimide) ester. The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications.

- Molecular Formula : C27H30N2O9

- Molecular Weight : 526.5 g/mol

- CAS Number : 2128735-25-9

- Purity : 98% .

The NHS ester group in this compound allows for selective labeling of primary amines (-NH2) present in proteins, peptides, and other biomolecules. Upon reaction with an amine, the NHS group forms a stable amide bond, facilitating the conjugation process. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can further participate in additional conjugation reactions .

Applications in Biomedicine

This compound is utilized primarily in:

- Peptide Synthesis : It aids in the synthesis of stable and soluble peptides by protecting amino acids during the coupling process.

- Drug Formulation : Enhances drug solubility and stability, improving therapeutic efficacy and reducing toxicity.

- Targeted Delivery Systems : Facilitates the development of targeted drug delivery systems by modifying therapeutic agents for specific tissue targeting .

Case Studies

- PROTAC Development :

-

Bioconjugation Efficiency :

- Research demonstrated that using Fmoc-PEG linkers significantly improved bioconjugation efficiency compared to traditional methods. For instance, a study indicated that conjugating proteins with PEG linkers resulted in enhanced stability and reduced immunogenicity when tested under physiological conditions .

Biological Activity Data Table

| Property | Value |

|---|---|

| Molecular Weight | 526.5 g/mol |

| CAS Number | 2128735-25-9 |

| Functional Groups | Fmoc-protected amine, NHS ester |

| Solubility | High (due to PEG moiety) |

| Purity | 98% |

| Applications | Peptide synthesis, PROTACs |

Q & A

Q. How does the Fmoc group in Fmoc-PEG3-CH2CO2-NHS influence its reactivity in peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary amine protector during solid-phase peptide synthesis. It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving the NHS ester intact for subsequent conjugation. This orthogonal protection strategy minimizes side reactions during sequential coupling steps .

Q. What purification techniques are recommended for isolating this compound after synthesis?

Reverse-phase HPLC (RP-HPLC) is preferred due to the compound’s hydrophobicity from the Fmoc group. Detection at 260–300 nm leverages the Fmoc chromophore. Size-exclusion chromatography (SEC) can separate PEG-related impurities, while LC-MS validates molecular weight and purity (e.g., expected [M+H]+ at m/z 429.46) .

Q. What storage conditions maximize this compound stability?

Store lyophilized powder at -20°C under inert gas (argon/nitrogen). In solution (DMF/DMSO), use anhydrous solvents and aliquot to prevent freeze-thaw cycles. Avoid prolonged exposure to moisture or ambient temperatures to mitigate NHS ester hydrolysis .

Advanced Research Questions

Q. How can conjugation efficiency of this compound with amine-containing biomolecules be optimized?

- pH Control : Maintain pH 8–9 (e.g., with borate or HEPES buffers) to activate nucleophilic amines while minimizing ester hydrolysis.

- Stoichiometry : Use a 2–5× molar excess of NHS ester over the target amine.

- Temperature : Conduct reactions at 4°C for temperature-sensitive biomolecules (e.g., proteins) or 25°C for faster kinetics.

- Monitoring : Track progress via MALDI-TOF (mass shift) or fluorescence quenching if labeled .

Q. What analytical methods validate this compound and its conjugates?

- NMR : ¹H/¹³C NMR confirms PEG spacer integrity (e.g., ethylene oxide protons at δ 3.5–3.7 ppm) and Fmoc aromatic signals (δ 7.3–7.8 ppm).

- Mass Spectrometry : ESI or MALDI-TOF detects molecular ions (e.g., [M+Na]+ at m/z 451.44).

- FT-IR : NHS ester carbonyl peaks at ~1740 cm⁻¹ confirm active ester presence .

Q. How can competing hydrolysis of the NHS ester be minimized in aqueous reactions?

- Pre-activation : Dissolve this compound in anhydrous DMSO/DMF before adding to aqueous buffers.

- Buffers : Use chilled (0–4°C), high-purity buffers (e.g., PBS, pH 8.5) to slow hydrolysis.

- Coupling Agents : Add 1–5 mM EDC to regenerate hydrolyzed NHS esters in situ .

Q. What strategies address low yields in this compound-mediated bioconjugations?

- Competing Reactions : Characterize byproducts (e.g., hydrolyzed carboxylate) via HPLC.

- Steric Hindrance : Introduce flexible spacers (e.g., additional PEG units) or reduce biomolecule crowding.

- Kinetic Analysis : Use stopped-flow spectroscopy to optimize reaction time and reagent ratios .

Data Analysis and Reproducibility

Q. How should researchers document experimental parameters for reproducibility?

- Critical Variables : Report pH, temperature, solvent purity, and molar ratios.

- Quality Control : Include HPLC chromatograms (purity >95%), NMR spectra, and mass spectra in supplementary data.

- Negative Controls : Test reactions without the NHS ester to identify non-specific binding .

Q. What are common pitfalls in interpreting conjugation efficiency data?

- Hydrolysis Overlooked : Quantify free carboxylate via TNBS assay or ion-exchange chromatography.

- Aggregation Artifacts : Use dynamic light scattering (DLS) to confirm conjugate monodispersity.

- Incomplete Characterization : Combine orthogonal techniques (e.g., SEC + MS) to validate product integrity .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.